molecular formula C9H11BrO B173468 4-Bromo-3-isopropylphenol CAS No. 16606-29-4

4-Bromo-3-isopropylphenol

Cat. No. B173468
CAS RN: 16606-29-4
M. Wt: 215.09 g/mol
InChI Key: QVCXGNUBIRQHII-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylphenol is an organic compound with the molecular weight of 215.09 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropylphenol can be represented by the InChI code 1S/C9H11BrO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Bromo-3-isopropylphenol is a liquid at room temperature . It has a molecular weight of 215.09 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Oxidation Processes in Aqueous Media

4-Isopropylphenol, a compound closely related to 4-Bromo-3-isopropylphenol, has been studied for its oxidation with air oxygen in aqueous media. This research provides insights into the oxidation of organic compounds, revealing that major products like 4-isopropyl-2-(4-isopropylphenoxy)phenol are formed via nucleophilic addition at the intermediate product of oxidation, quinone methide (Zenkevich & Pushkareva, 2018).

Sonochemical Degradation in Water

The influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol, similar to 4-Bromo-3-isopropylphenol, has been evaluated. This study is significant in understanding the degradation of endocrine-disrupting chemicals in water, showing improvement in sonolytic degradation in the presence of bicarbonate (Chiha et al., 2010).

Bromination of Organic Compounds

Research on the bromination of 2,3-diarylcyclopent-2-en-1-ones provides valuable insights into the chemical modification processes involving bromination. This is relevant for the synthesis of bromo-substituted compounds, including 4-Bromo-3-isopropylphenol analogs (Shirinian et al., 2012).

Synthesis from Natural Phenolic Lipids

Studies on the synthesis of thiobisphenols from 3-alkylphenols derived from natural resources include derivatives like 4-Bromo-3-isopropylphenol. This research contributes to the field of renewable chemical synthesis, offering alternative routes for creating valuable chemical compounds (Tyman & Johnson, 2005).

Safety and Hazards

The safety information for 4-Bromo-3-isopropylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

4-bromo-3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCXGNUBIRQHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626568
Record name 4-Bromo-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-isopropylphenol

CAS RN

16606-29-4
Record name 4-Bromo-3-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (Intermediate 143, 2.20 g, 9.60 mmols) in 50 mL CH2Cl2 at −78° C. was added BBr3 (4.81 g, 19.2 mmols; 19.2 mL of a 1M solution in CH2Cl2). After stirring for 3 hours at −78° C. the solution was warmed to 0° C. for 3 hours and then at 25° C. for 1 hour before being quenched with H2O. The mixture was diluted with Et2O and washed with H2O and saturated aqueous NaCl, dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (2.5-10% EtOAc—hexanes) afforded the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (Intermediate 14:3, 2.20 g, 9.60 mmols) in 50 mL CH2Cl2 at −78° C. was added BBr3 (4.81 g, 19.2 mmols; 19.2 mL of a 1M solution in CH2Cl2). After stirring for 3 hour, at −78° C. The solution was warmed to 0° C. for 3 hours and then at 25° C. for 1 hour before being quenched with H2O. The mixture was diluted with Et2O and washed with H2O and saturated aqueous NaCl, dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (2.5-10% EtOAc-hexanes) afforded the title compound as a colorless oil.
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2.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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